molecular formula C10H13Cl2NO B1424895 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1251925-38-8

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1424895
CAS No.: 1251925-38-8
M. Wt: 234.12 g/mol
InChI Key: JUSXLWXQGMKGCO-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers: CAS Number: 1251925-38-8 Molecular Formula: C 10 H 13 Cl 2 NO Molecular Weight: 234.12 g/mol MDL Number: MFCD16990679 Chemical Structure: The structure features a tetrahydroquinoline core, which is a bicyclic scaffold comprising a benzene ring fused to a piperidine ring. This core is substituted with a methoxy group at the 8-position and a chlorine atom at the 5-position . The compound is supplied as its hydrochloride salt. Research Context: The 1,2,3,4-tetrahydroquinoline and related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are recognized in medicinal chemistry as privileged structures. These scaffolds are found in a variety of biologically active synthetic compounds and natural products . Specifically, some N -aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been investigated as a novel class of potent tubulin polymerization inhibitors, highlighting the research interest in this chemical class for developing new therapeutic agents . Researchers can utilize this chloro- and methoxy-functionalized tetrahydroquinoline hydrochloride as a versatile synthetic building block for constructing more complex molecules or for various pharmacological and chemical studies.

Properties

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXLWXQGMKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most prevalent approach involves cyclization of substituted ortho-aminophenols or nitrophenols with aldehydes, under acidic conditions, to form the tetrahydroquinoline core, followed by chlorination and methoxylation.

Key Steps:

  • Starting Materials: 4-chloro-2-aminophenol or 4-chloro-2-nitrophenol, along with appropriate aldehydes such as methacrylaldehyde.
  • Reaction Conditions: Acidic medium, typically hydrochloric acid (15-35%), at elevated temperatures (~90°C).
  • Cyclization: Facilitated by heating, leading to the formation of the tetrahydroquinoline ring system.

Research Findings:

  • A patent discloses the use of hydrochloric acid as solvent, with molar ratios optimized for high yield, e.g., 2:1 molar ratio of chloro-ortho-aminophenol to aldehyde, and 2.8–3.6 molar ratio of aldehyde to the amino phenol (see,).
  • The process involves initial formation of an imine or related intermediate, followed by intramolecular cyclization under reflux conditions.

Use of Boric Acid and Water-Insulating Organic Solvents

Method Innovation

Adding boric acid and water-insoluble organic solvents (e.g., chlorobenzene, methylbenzene) enhances reaction control, reduces tar formation, and improves yields.

Process Details:

  • Reaction Mixture: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, and an organic solvent.
  • Temperature: 110–140°C during sulfuric acid addition.
  • Post-Reaction: Removal of water via azeotropic distillation with solvents like benzene or xylene, which reduces side reactions and tar formation.

Research Findings:

  • The addition of boric acid mitigates acrolein polymerization, increasing yield and safety (see,).
  • The process yields high-purity 5-chloro-8-hydroxyquinoline derivatives, which are then converted to the tetrahydroquinoline hydrochloride.

Reduction and Methylation to Achieve the Methoxy Substituent

Method Details:

  • The hydroxyquinoline intermediate undergoes methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • The methylation selectively occurs at the hydroxyl group, producing 8-methoxy derivatives.

Research Findings:

  • Methylation is typically performed in the presence of potassium carbonate or sodium hydride in acetone or dimethylformamide, yielding the methoxy group with high regioselectivity.

Final Quaternization and Hydrochloride Salt Formation

Method:

  • The tetrahydroquinoline base is reacted with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.
  • The salt is isolated via filtration, washed, and dried under vacuum.

Research Findings:

  • Purity levels exceeding 97% are achievable with recrystallization from suitable solvents such as ethanol or isopropanol.

Summary of Key Data and Process Parameters

Step Raw Materials Conditions Yield Notes
Cyclization 4-chloro-2-aminophenol, aldehyde 90°C, HCl 15-35% ~95% Acidic cyclization, optimized molar ratios
Post-reaction purification Water, organic solvents Azeotropic distillation - Removes residual water and impurities
Methylation Hydroxyquinoline intermediate Base, methylating agent >90% Regioselective methoxy formation
Salt formation Hydrochloric acid Room temperature >97% Isolated as hydrochloride salt

Research and Industrial Implications

The described methods, especially those involving boric acid and water-immiscible solvents, significantly improve process safety, reduce waste, and increase yields, making them suitable for industrial scale-up. The patents indicate that controlling reaction parameters—temperature, molar ratios, solvent choice—is critical for optimizing the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing complex organic molecules. Its unique chemical properties facilitate the development of new derivatives with varied functionalities.

Biology

In biological research, 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is utilized to study enzyme inhibitors and receptor ligands . It has been shown to interact with various biological targets, leading to changes in cellular functions.

Medicine

The compound exhibits potential therapeutic applications:

  • Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation effectively.
  • Neuroprotective Effects : Compounds in this class have been explored for their role in treating neurodegenerative disorders due to their ability to interact with neurobiological pathways.

Industry

In industrial applications, it is used in the production of dyes , pigments , and other chemicals due to its stable chemical properties.

Anticancer Activity

A study evaluated the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. Results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Microtubule Targeting Agents

Research highlighted that certain tetrahydroquinoline derivatives disrupt microtubule assembly crucial for cell division. These compounds demonstrated superior inhibition of tubulin assembly compared to standard microtubule-targeting agents .

Enzyme Inhibition

Studies have explored interactions with enzymes such as urease. Some derivatives showed mixed-type inhibition with significant binding affinities (Ki values), highlighting their potential as enzyme inhibitors .

Mechanism of Action

The mechanism by which 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations in substituents, molecular weight, and physicochemical properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties Reference
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride C₁₀H₁₂ClNO·HCl 197.66 (free base) 5-Cl, 8-OCH₃ Storage: 2–8°C; hydrochloride salt form
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (90562-34-8) C₉H₁₀ClN·HCl 192.06 (free base) 7-Cl Similarity score: 0.94; lacks methoxy
6,7-Dichloro-1,2,3,4-tetrahydroquinoline (1783400-57-6) C₉H₉Cl₂N 202.08 6-Cl, 7-Cl Higher lipophilicity due to two Cl groups
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride (1989671-40-0) C₁₀H₁₁ClFNO₂ 231.65 5-F, 8-COOH Carboxylic acid enhances polarity
Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (2253638-70-7) C₁₁H₁₃ClFNO₂ 245.68 5-COOCH₃, 8-F Ester group increases molecular weight
Maj-3o (synthetic derivative) C₂₄H₂₆ClNO₃·HCl 423.21 5-Cl, 8-OCH₃, indanone substituent Melting point: 238–240°C; complex structure

Physicochemical Properties

  • Melting Points: The target compound’s exact melting point is unspecified, but analogs like Maj-3o (238–240°C) and Maj-3p (268–270°C) demonstrate that bulkier substituents (e.g., indanone moieties) increase thermal stability . Simpler analogs like 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride likely have lower melting points due to reduced molecular complexity.
  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt derivatives (e.g., free base of 7-chloro-tetrahydroquinoline) . Carboxylic acid derivatives (e.g., 5-fluoro-8-carboxylic acid analog) exhibit higher polarity, enhancing solubility in polar solvents .

Biological Activity

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1251925-38-8) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a chloro group at the 5th position and a methoxy group at the 8th position. Its molecular formula is C10H12ClNHClC_{10}H_{12}ClN\cdot HCl, with a molecular weight of approximately 234.12 g/mol. The unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction using tryptamine derivatives.
  • Chlorination and Methoxylation : These reactions introduce the chloro and methoxy substituents at the appropriate positions on the ring structure.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities:

Antimicrobial Activity

Several studies have shown that derivatives of this compound possess antibacterial properties , particularly against Mycobacterium tuberculosis. For instance, related quinoline derivatives have demonstrated significant inhibition of bacterial growth.

Anti-inflammatory and Anticancer Properties

Quinoline derivatives are known for their potential anti-inflammatory and anticancer activities. They may modulate biological pathways involved in inflammation and cancer progression. In vitro studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives in cancer cell lines. The results indicated that some compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent anticancer activity .
  • Microtubule Targeting Agents : Research has highlighted the ability of certain tetrahydroquinoline derivatives to disrupt microtubule assembly, which is crucial for cell division. Compounds were shown to inhibit tubulin assembly more effectively than standard microtubule-targeting agents .
  • Enzyme Inhibition : Studies have explored the interaction of these compounds with various enzymes. For example, some derivatives demonstrated mixed-type inhibition against urease enzymes with Ki values indicating significant binding affinity .

Comparative Analysis

The following table summarizes key findings on the biological activity of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinolineChloro and methoxy groupsAntibacterial, anticancer
5-Chloro-8-hydroxyquinolineHydroxy group instead of methoxyNotable antibacterial activity against Mycobacterium tuberculosis
Cloquintocet mexylAdditional functional groupsUsed as a herbicide component

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be optimized for yield?

A two-step approach is typically employed:

Core structure formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions, followed by reduction to generate the tetrahydroquinoline scaffold.

Functionalization : Chlorination at the 5-position and methoxylation at the 8-position using regioselective reagents (e.g., POCl₃ for chlorination, methyl iodide with a methoxy precursor).
Optimization strategies :

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to minimize over-chlorination or demethylation.
  • Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the tetrahydroquinoline ring).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities.
  • Elemental analysis : Validate stoichiometry (Cl and N content) to confirm hydrochloride salt formation .

Q. How should solubility and stability be managed during experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH < 4). Pre-sonication for 10–15 minutes enhances dissolution.
  • Stability : Store lyophilized powder at –20°C in airtight, light-protected vials. In solution, avoid prolonged exposure to temperatures >25°C or alkaline conditions (pH > 7) to prevent hydrolysis of the methoxy group .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
  • First aid : For skin contact, rinse immediately with 10% ethanol-water solution; for eye exposure, irrigate with saline for 15 minutes. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications?

  • Variable substituents : Synthesize analogs with halogen (Br, F) or alkyl groups at the 5-position and compare bioactivity (e.g., receptor binding assays).
  • Methodology :
    • Use computational tools (e.g., Schrödinger Suite) to predict binding affinities.
    • Test analogs in vitro (e.g., enzyme inhibition assays) and correlate substituent electronegativity/logP with activity.
    • Apply multivariate statistical analysis to identify key physicochemical drivers .

Q. How can contradictory biological activity data between studies be resolved?

  • Purity validation : Re-analyze batches via LC-HRMS to rule out degradation products (e.g., dechlorinated or oxidized species).
  • Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines.
  • Environmental factors : Document solvent composition, temperature, and incubation times, as these can alter compound aggregation or membrane permeability .

Q. What in silico strategies are effective for predicting metabolic pathways or toxicity?

  • Metabolism prediction : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the tetrahydroquinoline ring).
  • Toxicity profiling : Apply QSAR models to estimate hepatotoxicity or cardiotoxicity risks based on structural alerts (e.g., chlorinated aromatic systems) .

Q. What advanced techniques are used to resolve chiral centers in derivatives of this compound?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak® IA or IB) with hexane/isopropanol mobile phases.
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.